molecular formula C17H16F3NO B2537306 3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400083-27-4

3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide

Cat. No.: B2537306
CAS No.: 400083-27-4
M. Wt: 307.316
InChI Key: DMEKZZAZZYDKGA-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a scaffold for developing novel bioactive molecules. This benzamide derivative is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Structurally, this compound features a benzamide core substituted with a 3,5-dimethylphenyl group and a 4-(trifluoromethyl)benzyl group. The incorporation of the trifluoromethyl (CF3) group is a strategic feature in modern drug design, as it is known to enhance key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . This makes it a valuable building block for researchers exploring structure-activity relationships (SAR) . Research into structurally related N-benzylbenzamide compounds has demonstrated their potential as a versatile pharmacophore. For instance, similar compounds have shown promising antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells, and have been investigated as modulators of autophagy, a critical cellular process in cancer biology and neurodegenerative diseases . The compound is synthesized via direct amidation, a fundamental and valuable reaction in organic synthesis . Researchers should handle this product with appropriate safety precautions. It is typically supplied as a solid and should be stored in a cool, dry place, sealed under dry conditions.

Properties

IUPAC Name

3,5-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO/c1-11-7-12(2)9-14(8-11)16(22)21-10-13-3-5-15(6-4-13)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEKZZAZZYDKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the amine on the protonated carboxylic acid, followed by dehydration to form the amide bond. A study by Al-Majid et al. demonstrated that solvent-free conditions at 140°C for 24 hours enabled the synthesis of structurally analogous N-(3,5-bis(trifluoromethyl)benzyl)stearamide in 41% yield. Applying these conditions to 3,5-dimethylbenzoic acid and 4-(trifluoromethyl)benzylamine would likely require similar thermal activation. Key considerations include:

  • Temperature : Prolonged heating (≥24 hours) at 140°C ensures sufficient reactivity despite steric hindrance from the 3,5-dimethyl groups.
  • Water Removal : Physical removal of water (e.g., using a cotton-wrapped spatula) shifts the equilibrium toward amide formation.
  • Yield Limitations : Moderate yields (~40–50%) are typical due to competing side reactions and incomplete conversion.

Practical Considerations

While this method eliminates the need for coupling reagents or specialized catalysts, its industrial applicability is limited by long reaction times and energy-intensive heating. Purification via flash chromatography (e.g., dichloromethane/methanol gradients) is necessary to isolate the product from unreacted starting materials.

Acid Chloride-Mediated Amide Formation

The acid chloride route remains a cornerstone of amide synthesis, offering higher yields and milder conditions compared to direct amidation.

Synthesis of 3,5-Dimethylbenzoyl Chloride

3,5-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux to generate the corresponding acid chloride. For example:
$$
\text{3,5-Dimethylbenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3,5-Dimethylbenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
The reaction typically completes within 2–4 hours, with excess SOCl₂ removed by distillation.

Coupling with 4-(Trifluoromethyl)benzylamine

The acid chloride is reacted with 4-(trifluoromethyl)benzylamine in the presence of a base such as triethylamine (TEA) to neutralize HCl:
$$
\text{3,5-Dimethylbenzoyl chloride} + \text{4-(Trifluoromethyl)benzylamine} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{Target amide} + \text{HCl}
$$
A study by Kun et al. reported yields exceeding 80% for analogous N-benzyl-3,5-dimethylbenzamide derivatives using this method. Key advantages include:

  • Shorter Reaction Time : Completion within 2 hours at 0°C to room temperature.
  • High Purity : Crystallization from ethanol affords products with >95% purity.

Coupling Reagent-Assisted Synthesis

Modern coupling reagents such as COMU and TPTU enhance efficiency in amide bond formation, particularly for sterically hindered substrates.

COMU-Collidine System

COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate) activates the carboxylic acid via formation of an active ester intermediate. In a comparative study, COMU-collidine achieved 75–90% yields for primary amine couplings, outperforming traditional carbodiimide reagents. For this compound:

  • Activation : 3,5-Dimethylbenzoic acid (1 equiv), COMU (1.2 equiv), and collidine (2 equiv) in DMF at 0°C.
  • Coupling : Addition of 4-(trifluoromethyl)benzylamine (1.1 equiv) and stirring at room temperature for 12 hours.

TPTU-NMI System

TPTU (O-(1,2-dihydro-2-oxo-1-pyridyl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) with N-methylimidazole (NMI) as a base offers comparable efficiency. This system is particularly effective in aqueous-organic biphasic conditions, simplifying workup.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Reaction Time Scalability
Direct Amidation 140°C, solvent-free, 24 h 40–50% 24 h Limited by energy input
Acid Chloride-Mediated 0°C to rt, CH₂Cl₂, 2 h 80–85% 2–4 h High
COMU-Collidine rt, DMF, 12 h 75–90% 12 h Moderate

Key Findings :

  • The acid chloride method balances yield and practicality for large-scale synthesis.
  • COMU-collidine provides superior yields for research-scale applications but requires costly reagents.
  • Direct amidation is less favorable due to energy demands and moderate yields.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For example, derivatives of 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential use as antimicrobial agents . These findings imply that 3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide may also possess similar properties due to its structural characteristics.

Anticancer Activity

Several studies have reported the anticancer potential of related compounds. For instance, novel sulfonamide derivatives containing trifluoromethyl groups have demonstrated cytotoxic effects against various cancer cell lines . The incorporation of trifluoromethyl groups in the structure often enhances the lipophilicity and biological activity of the compounds, making them promising candidates for further development in cancer therapy.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes could position it as a therapeutic agent for conditions like Alzheimer's disease. Compounds with similar structures have been identified as inhibitors of cholinesterases , which are critical in managing symptoms associated with neurodegenerative diseases.

Potential for Drug Development

Given its structural similarity to known pharmacological agents, there is potential for this compound to be developed into new drugs targeting bacterial infections or cancer treatment. The presence of the trifluoromethyl group is particularly noteworthy as it often correlates with increased potency and selectivity in drug action .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Synthesis of hydrazinecarboxamidesIdentified moderate inhibition of cholinesterases; potential for antimicrobial activity
Anticancer evaluationDemonstrated cytotoxic activity against cancer cell lines; structural modifications enhanced efficacy
Antimalarial prototypesDeveloped new derivatives with improved biological activity; highlighted importance of trifluoromethyl substitutions

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Biological Activity

3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide is an organic compound with the molecular formula C17H16F3NO and a molar mass of 307.31 g/mol. This compound is notable for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological investigation.

The compound exhibits several relevant physico-chemical properties that influence its biological activity:

PropertyValue
Molecular FormulaC17H16F3NO
Molar Mass307.31 g/mol
Log P (octanol-water)3.25 (estimated)
Solubility in waterLow solubility

The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets .

The mechanism of action of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in inflammatory pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays:

  • Inhibition of Pro-inflammatory Cytokines : Studies reveal that treatment with this compound significantly reduces the levels of TNF-α and IL-6 in cultured macrophages.
  • Animal Models : In vivo experiments using models of acute inflammation (e.g., carrageenan-induced paw edema) showed a marked reduction in swelling compared to control groups .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various trifluoromethyl-substituted compounds, including this compound. The results indicated promising antimicrobial activity, particularly against resistant strains .
  • Anti-inflammatory Research :
    • Another research article explored the anti-inflammatory potential of this compound in a mouse model of arthritis. Results indicated a significant decrease in joint inflammation and pain behavior in treated mice compared to untreated controls, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What computational methods predict the compound’s mechanism of action?

  • Methodology : Use molecular dynamics simulations (e.g., GROMACS) to study protein-ligand interactions. Validate predictions with site-directed mutagenesis and surface plasmon resonance (SPR) for binding affinity measurements .

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